The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule characterized by a unique combination of heterocyclic structures. It is identified by its CAS number 1219844-85-5 and has a molecular formula of with a molecular weight of 349.4 g/mol . The compound features a piperazine ring, a pyridine derivative, and incorporates both oxadiazole and thiazole moieties, which are known for their biological significance.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. Heterocycles are widely studied in medicinal chemistry due to their diverse pharmacological properties. The presence of the oxadiazole and thiazole rings suggests potential applications in drug development, particularly in areas such as antimicrobial and anticancer therapies .
The synthesis of this compound typically involves multiple steps, integrating various organic chemistry techniques. A common synthetic route includes:
These reactions are generally conducted under controlled conditions using solvents such as dichloromethane or ethanol, with catalysts like triethylamine to enhance yield.
The molecular structure of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 349.4 g/mol |
IUPAC Name | (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone |
SMILES | Cc1nc(-c2c(C)cc(C)nc2NC(c2c(C)cccc2)=O)no1 |
The structure features a central piperazine ring substituted with a pyridine and oxadiazole group on one side, while a thiazole moiety is attached to the other side .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. For instance, compounds containing oxadiazole and thiazole moieties have been shown to exhibit various biological activities including:
Research indicates that such compounds can exhibit significant pharmacological effects including anti-inflammatory and anticancer activities .
While specific data on physical properties such as boiling point or melting point are not readily available, general properties can be inferred:
Property | Data |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
The chemical stability of the compound under various conditions would depend on factors such as solvent choice and temperature during synthesis .
The unique structural features of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone suggest several potential applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: